![molecular formula C25H20N4O2 B2571440 4-Methyl-1-({4-[5-(pyrrolidin-1-ylcarbonyl)-1,3,4-oxadiazol-2-yl]-2-thienyl}sulfonyl)piperidine CAS No. 1251571-94-4](/img/no-structure.png)

4-Methyl-1-({4-[5-(pyrrolidin-1-ylcarbonyl)-1,3,4-oxadiazol-2-yl]-2-thienyl}sulfonyl)piperidine

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

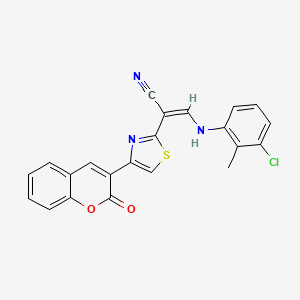

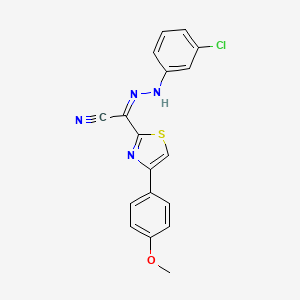

The compound contains several functional groups including a pyrrolidine ring, an oxadiazole ring, a thiophene ring, and a piperidine ring . Pyrrolidine is a five-membered ring with one nitrogen atom, and it’s widely used in medicinal chemistry . Oxadiazole is a heterocyclic compound containing an oxygen atom and two nitrogen atoms in a five-membered ring. Thiophene is a five-membered ring with a sulfur atom, and piperidine is a six-membered ring with one nitrogen atom .

Molecular Structure Analysis

The presence of multiple heterocyclic rings and functional groups in this compound would likely result in a complex three-dimensional structure. The pyrrolidine ring, due to its sp3 hybridization, contributes to the stereochemistry of the molecule .Chemical Reactions Analysis

The reactivity of this compound would depend on the functional groups present. For instance, the pyrrolidine ring could undergo reactions at the nitrogen atom or at the carbon atoms .Scientific Research Applications

Pharmaceutical Research and Development

The compound is explored in pharmaceutical research for its potential as an alpha-subtype selective 5-HT-1D receptor agonist, primarily aimed at treating migraines with fewer side effects. This is based on its structural similarity to compounds discussed in the literature, where derivatives of azetidine, pyrrolidine, and piperidine, including those with oxadiazole rings, have been investigated for their pharmacological properties (Habernickel, 2001).

Anticancer Activity

Research on substituted 1,3,4-oxadiazoles and their derivatives, including those with tetrahydropyridine (THP) moieties similar to the core structure of the compound , has shown potential anticancer activities. These compounds have been synthesized and evaluated, particularly against breast cancer cell lines, revealing moderate cytotoxicity, which indicates a potential area of application for the compound (Redda & Gangapuram, 2007).

Enzyme Inhibition for Therapeutic Applications

Compounds bearing the 1,3,4-oxadiazole and piperidine moieties have been synthesized and screened for their inhibitory activity against enzymes like butyrylcholinesterase (BChE). The synthesized compounds were evaluated for their ligand-BChE binding affinity, which is crucial for developing therapeutic agents for diseases like Alzheimer's (Khalid et al., 2016).

properties

| { "Design of the Synthesis Pathway": "The synthesis pathway for 4-Methyl-1-({4-[5-(pyrrolidin-1-ylcarbonyl)-1,3,4-oxadiazol-2-yl]-2-thienyl}sulfonyl)piperidine involves the reaction of 4-methylpiperidine with 4-(2-bromoacetyl)thiophene-2-sulfonamide, followed by the reaction of the resulting intermediate with 5-(pyrrolidin-1-ylcarbonyl)-1,3,4-oxadiazole-2-sulfonyl chloride. The final product is obtained through purification and isolation steps.", "Starting Materials": [ "4-methylpiperidine", "4-(2-bromoacetyl)thiophene-2-sulfonamide", "5-(pyrrolidin-1-ylcarbonyl)-1,3,4-oxadiazole-2-sulfonyl chloride" ], "Reaction": [ "Step 1: 4-methylpiperidine is reacted with 4-(2-bromoacetyl)thiophene-2-sulfonamide in the presence of a base such as potassium carbonate in DMF to yield the intermediate product.", "Step 2: The intermediate product is then reacted with 5-(pyrrolidin-1-ylcarbonyl)-1,3,4-oxadiazole-2-sulfonyl chloride in the presence of a base such as triethylamine in DMF to yield the final product.", "Step 3: The final product is purified and isolated through techniques such as column chromatography and recrystallization." ] } | |

CAS RN |

1251571-94-4 |

Product Name |

4-Methyl-1-({4-[5-(pyrrolidin-1-ylcarbonyl)-1,3,4-oxadiazol-2-yl]-2-thienyl}sulfonyl)piperidine |

Molecular Formula |

C25H20N4O2 |

Molecular Weight |

408.461 |

IUPAC Name |

N-benzyl-2-(4-methylphenyl)-3-oxo-1H-pyrazolo[4,3-c]quinoline-8-carboxamide |

InChI |

InChI=1S/C25H20N4O2/c1-16-7-10-19(11-8-16)29-25(31)21-15-26-22-12-9-18(13-20(22)23(21)28-29)24(30)27-14-17-5-3-2-4-6-17/h2-13,15,28H,14H2,1H3,(H,27,30) |

InChI Key |

VEVAJXSZYHLUDD-UHFFFAOYSA-N |

SMILES |

CC1=CC=C(C=C1)N2C(=O)C3=CN=C4C=CC(=CC4=C3N2)C(=O)NCC5=CC=CC=C5 |

solubility |

not available |

Origin of Product |

United States |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![2-(4-chlorophenyl)-4-[3-(3,5-dimethoxyphenyl)-1,2,4-oxadiazol-5-yl]phthalazin-1(2H)-one](/img/structure/B2571367.png)

![Ethyl 5-nitro-2-(4-((1,3,3-trimethyl-6-azabicyclo[3.2.1]octan-6-yl)sulfonyl)benzamido)thiophene-3-carboxylate](/img/structure/B2571368.png)

![N-[4-(2,5-dichlorothiophen-3-yl)-1,3-thiazol-2-yl]-4-(4-{[4-(2,5-dichlorothiophen-3-yl)-1,3-thiazol-2-yl]carbamoyl}phenoxy)benzamide](/img/structure/B2571370.png)

![4-[4-(Propan-2-yl)phenyl]but-3-enoic acid](/img/structure/B2571376.png)

![2-Chloro-3-[(2,2,2-trifluoroethyl)amino]naphthoquinone](/img/structure/B2571378.png)

![N-[(3-methoxyphenyl)methyl]-2-[2-(naphthalen-1-yl)-4-oxo-4H,5H-pyrazolo[1,5-d][1,2,4]triazin-5-yl]acetamide](/img/structure/B2571379.png)